N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
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Overview
Description
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound that features a triazole ring and a trifluoromethoxy benzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring, known for its stability and bioactivity, combined with the trifluoromethoxy group, which can enhance lipophilicity and metabolic stability, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide typically involves a multi-step process:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.
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Attachment of the Triazole to the Benzamide: : The triazole derivative is then reacted with an appropriate benzoyl chloride derivative to form the benzamide linkage. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Introduction of the Trifluoromethoxy Group: : The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the benzamide can produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore The triazole ring is known for its bioactivity, and the trifluoromethoxy group can enhance the compound’s pharmacokinetic properties
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the trifluoromethoxy group can enhance membrane permeability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide: Lacks the trifluoromethoxy group, which may result in different pharmacokinetic properties.
4-(Trifluoromethoxy)benzamide: Lacks the triazole ring, which may reduce its bioactivity.
N-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide: Isomeric form with the triazole nitrogen in a different position, potentially altering its reactivity and biological activity.
Uniqueness
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide is unique due to the combination of the triazole ring and the trifluoromethoxy group. This combination can provide a balance of bioactivity and favorable pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c13-12(14,15)21-10-3-1-9(2-4-10)11(20)16-7-8-19-17-5-6-18-19/h1-6H,7-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKQWUGVFHCLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2N=CC=N2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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